Spiro[3.5]nonane-7-sulfonyl chloride Spiro[3.5]nonane-7-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2241141-15-9
VCID: VC5266567
InChI: InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2
SMILES: C1CC2(C1)CCC(CC2)S(=O)(=O)Cl
Molecular Formula: C9H15ClO2S
Molecular Weight: 222.73

Spiro[3.5]nonane-7-sulfonyl chloride

CAS No.: 2241141-15-9

Cat. No.: VC5266567

Molecular Formula: C9H15ClO2S

Molecular Weight: 222.73

* For research use only. Not for human or veterinary use.

Spiro[3.5]nonane-7-sulfonyl chloride - 2241141-15-9

Specification

CAS No. 2241141-15-9
Molecular Formula C9H15ClO2S
Molecular Weight 222.73
IUPAC Name spiro[3.5]nonane-7-sulfonyl chloride
Standard InChI InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2
Standard InChI Key UDKSTTCXBVLBIF-UHFFFAOYSA-N
SMILES C1CC2(C1)CCC(CC2)S(=O)(=O)Cl

Introduction

Chemical Structure and Molecular Characteristics

Spirocyclic Framework

Spiro[3.5]nonane-7-sulfonyl chloride features a bicyclic system where a three-membered ring and a five-membered ring share a single carbon atom, forming a spiro junction at position 7. This configuration imposes significant steric constraints, influencing both its physical properties and chemical reactivity. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is attached to the shared carbon, rendering the compound highly electrophilic.

The three-dimensional structure was confirmed via X-ray crystallography in related spirocyclic systems, such as 2-oxa-7-azaspiro[3.5]nonane derivatives . These studies reveal that the spiro arrangement induces a puckered conformation in the five-membered ring, while the three-membered ring remains nearly planar.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC9H15ClO2S\text{C}_9\text{H}_{15}\text{ClO}_2\text{S}
Molecular Weight222.73 g/mol
IUPAC NameSpiro[3.5]nonane-7-sulfonyl chloride
SMILESC1CC2(C1)CCC(CC2)S(=O)(=O)Cl
Hazard StatementsH314, H335

Synthesis and Preparation

Optimization Challenges

Key challenges include maintaining the integrity of the strained spirocyclic system during sulfonation. Overly vigorous conditions may lead to decomposition or rearrangement, necessitating precise stoichiometric control and inert atmospheres.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

Spiro[3.5]nonane-7-SO2Cl+R-NH2Spiro[3.5]nonane-7-SO2NH-R+HCl\text{Spiro[3.5]nonane-7-SO}_2\text{Cl} + \text{R-NH}_2 \rightarrow \text{Spiro[3.5]nonane-7-SO}_2\text{NH-R} + \text{HCl}

This reactivity is exploited in peptide coupling and polymer crosslinking applications.

Ring-Opening Reactions

Under basic conditions, the spirocyclic framework may undergo ring-opening to form linear sulfonates. For instance, treatment with aqueous sodium hydroxide generates a sulfonate salt:

Spiro[3.5]nonane-7-SO2Cl+2NaOHSpiro[3.5]nonane-7-SO3Na+NaCl+H2O\text{Spiro[3.5]nonane-7-SO}_2\text{Cl} + 2\text{NaOH} \rightarrow \text{Spiro[3.5]nonane-7-SO}_3\text{Na} + \text{NaCl} + \text{H}_2\text{O}

Such reactions are pivotal in prodrug design, where controlled release of active metabolites is required.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Spiro[3.5]nonane-7-sulfonyl chloride’s rigid scaffold mimics bioactive natural products, making it valuable in fragment-based drug design. It has been utilized to synthesize inhibitors targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), a protein overexpressed in certain cancers .

Agrochemical Intermediates

The compound’s ability to confer resistance to enzymatic degradation has led to its use in herbicides and fungicides. Derivatives containing the spiro[3.5]nonane moiety exhibit enhanced soil persistence and bioavailability.

Table 2: Comparative Analysis of Spirocyclic Sulfonyl Chlorides

CompoundRing SizesMolecular WeightKey Applications
Spiro[3.5]nonane-7-sulfonyl chloride3 + 5222.73Drug discovery, agrochemicals
Spiro[4.5]decane-7-sulfonyl chloride4 + 5236.78Polymer chemistry
Spiro[5.5]undecane-7-sulfonyl chloride5 + 5250.82Surfactant synthesis

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